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molecular formula CNNaO B8045921 NaNCO

NaNCO

Cat. No. B8045921
M. Wt: 65.007 g/mol
InChI Key: RVZHUQPIBHMAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06355800B1

Procedure details

N-Acetylpiperazine (25.0 g) was added to water (100 ml) and dissolved under stirring at ambient temperature. Then, the solution was adjusted to pH 3.0 with 6 N hydrochloric acid (about 33 ml). After the solution was cooled, sodium isocyanate (15.2 g) was added in one portion thereto at a temperature of 5 to 10° C. Thereafter, the mixture was reacted for 4 hours at ambient temperature and then cooled on ice to −2 to 2° C. The mixture was stirred at the same temperature for 2 hours to precipitate 4-acetyl-1-piperazinecarboxamide crystals. The crystals were collected at the same temperature by filtration, washed with cold water (25 ml) and dried under reduced pressure to give primary crystals of 4-acetyl-1-piperazinecarboxamide (17.7 g). The mother liquor containing the primary crystals was concentrated to 63 ml under reduced pressure and then stirred at −2 to 2° C. for 2 hours to precipitate secondary crystals of 4-acetyl-1-pipeazinecarboxamide. The crystals were collected at the same temperature by filtration, washed with cold water (13 ml) and dried under reduced pressure to give secondary crystals of 4-acetyl-1-piperazinecarboxamide (9.3 g). NMR (DMSO-d6, δ): 2.00 (3H, s), 3.21-3.41 (8H, m), 6.04 (2H, Broad s)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].Cl.[N-:11]=[C:12]=[O:13].[Na+]>O>[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:12]([NH2:11])=[O:13])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
[N-]=C=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled
CUSTOM
Type
CUSTOM
Details
at a temperature of 5 to 10° C
CUSTOM
Type
CUSTOM
Details
Thereafter, the mixture was reacted for 4 hours at ambient temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice to −2 to 2° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate 4-acetyl-1-piperazinecarboxamide crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected at the same temperature by filtration
WASH
Type
WASH
Details
washed with cold water (25 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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